

An In-depth Technical Guide to the Structure of alpha-L-Ribofuranose

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Compound of Interest		
Compound Name:	alpha-L-ribofuranose	
Cat. No.:	B8746520	Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction

alpha-L-Ribofuranose is the furanose (five-membered ring) form of L-ribose, an unnatural pentose sugar.[1][2] It is the enantiomer of the naturally occurring alpha-D-ribofuranose, a fundamental building block of RNA and various essential biomolecules.[3][4] While D-ribose is ubiquitous in biological systems, L-ribose and its derivatives are primarily of interest in synthetic chemistry and pharmacology.[1][5] This guide provides a detailed examination of the chemical and conformational structure of **alpha-L-ribofuranose**, supported by quantitative data and an overview of the experimental methods used for its characterization.

Chemical Structure and Stereochemistry

The fundamental structure of **alpha-L-ribofuranose** is defined by its molecular formula, C5H10O5, and a specific arrangement of its atoms in three-dimensional space.[3]

- Systematic Name: The IUPAC name for **alpha-L-ribofuranose** is (2R,3S,4R,5S)-5-(hydroxymethyl)oxolane-2,3,4-triol.[3]
- Furanose Ring: The "furanose" designation indicates that the sugar exists as a fivemembered ring, formed by an intramolecular hemiacetal linkage between the aldehyde group at C1 and the hydroxyl group at C4.[1]



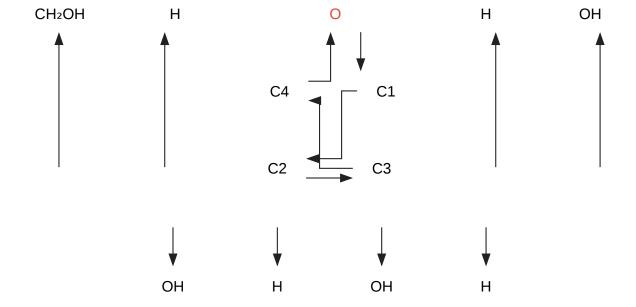




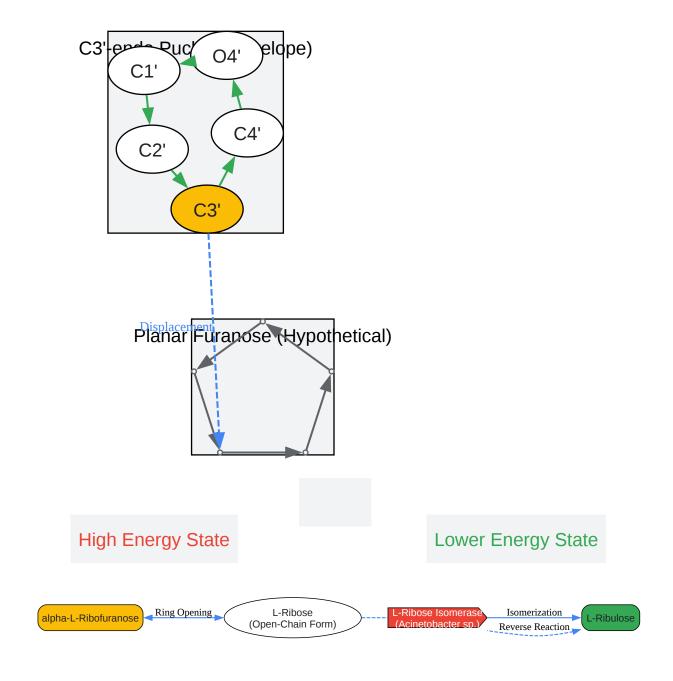
- 'L' Configuration: The 'L' designation refers to the stereochemistry at the C4 carbon. In the Fischer projection of the open-chain form, the hydroxyl group on the highest-numbered chiral carbon (C4 for ribose) is on the left side.
- 'alpha' Anomer: The 'alpha' (α) designation specifies the stereochemistry at the anomeric carbon (C1). In the Haworth projection for an L-sugar, the hydroxyl group at C1 is positioned on the opposite side of the ring from the CH2OH group (C5).[6]

Below is a 2D representation of the **alpha-L-ribofuranose** structure.









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